3-Methoxy-5-(piperidin-3-yl)pyridine chemical properties
3-Methoxy-5-(piperidin-3-yl)pyridine chemical properties
An In-Depth Technical Guide to 3-Methoxy-5-(piperidin-3-yl)pyridine: Properties, Synthesis, and Pharmacological Context
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-5-(piperidin-3-yl)pyridine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The document delineates its core chemical identity, physicochemical properties, and plausible synthetic routes based on modern catalytic methods. A critical analysis of its pharmacological context is presented, focusing on its role as a structural scaffold for targeting key biological systems such as Lysine Specific Demethylase 1 (LSD1) and nicotinic acetylcholine receptors (nAChRs). Structure-activity relationship (SAR) insights derived from related analogs are discussed to inform future research and development efforts. This guide synthesizes theoretical knowledge with practical considerations for synthesis, characterization, and safe handling, serving as an essential resource for researchers exploring the utility of this pyridine-piperidine motif.
Core Chemical Identity
3-Methoxy-5-(piperidin-3-yl)pyridine is a bicyclic compound featuring a pyridine ring substituted with a methoxy group and a piperidine ring. The pyridine core is an electron-deficient aromatic system, while the piperidine moiety is a saturated, basic heterocycle. This combination of an aromatic and an aliphatic ring provides a versatile three-dimensional structure that is a common feature in many biologically active molecules.[1]
| Identifier | Value |
| IUPAC Name | 3-methoxy-5-(piperidin-3-yl)pyridine |
| CAS Number | 1044773-96-7 |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Synonyms | 3-methoxy-5-(3-piperidinyl)pyridine |
| InChI | 1S/C11H16N2O/c1-14-11-5-10(7-13-8-11)9-3-2-4-12-6-9/h5,7-9,12H,2-4,6H2,1H3 |
| InChIKey | JVWJBZJMHSSHCP-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. Below are the predicted properties for 3-Methoxy-5-(piperidin-3-yl)pyridine.
| Property | Predicted Value | Notes |
| pKa (most basic) | ~9.5 | Prediction based on the piperidine nitrogen, which is the most basic site. |
| logP | ~1.6 | Indicates moderate lipophilicity, suggesting potential for cell permeability. |
| Hydrogen Bond Donors | 1 | The N-H group on the piperidine ring. |
| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, the piperidine nitrogen, and the methoxy oxygen. |
| Polar Surface Area | 37.5 Ų |
Synthesis and Purification
Retrosynthetic Analysis
The most logical disconnection is at the C-C bond between the pyridine and piperidine rings. This suggests a coupling between a 5-halopyridine derivative and a piperidine-3-yl organometallic reagent (or vice versa). A Suzuki-Miyaura coupling is a robust and widely used method for this type of transformation.
Caption: Retrosynthetic analysis via a Suzuki coupling strategy.
Proposed Synthetic Protocol
This protocol describes a plausible, field-proven methodology for the synthesis of the target compound. The causality for using a Boc-protecting group on the piperidine nitrogen is to prevent side reactions and to improve solubility in organic solvents during the coupling step.
Step 1: Suzuki-Miyaura Cross-Coupling
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To an oven-dried flask, add N-Boc-3-bromopiperidine (1.0 eq), 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
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Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
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Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-3-methoxy-5-(piperidin-3-yl)pyridine.
Step 2: Boc Deprotection
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Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or dichloromethane.
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Add an excess of a strong acid, typically 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA).
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Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
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Upon completion, concentrate the solvent under reduced pressure.
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If an HCl salt is formed, it can be used directly or neutralized. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH >10, and extract with an organic solvent like dichloromethane.
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Dry the combined organic extracts, filter, and evaporate the solvent to yield the final product, 3-Methoxy-5-(piperidin-3-yl)pyridine.
Characterization: Predicted Spectroscopic Data
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. While experimental data is not available, the following are predicted values based on the structure and data from similar compounds.[2]
| Analysis | Predicted Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 (s, 1H, Py-H2), ~7.8 (s, 1H, Py-H6), ~7.1 (s, 1H, Py-H4), ~3.9 (s, 3H, OCH₃), ~3.5-1.6 (m, 9H, Piperidine-H), ~1.5 (br s, 1H, NH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~155 (C-O), ~140-145 (Py-C), ~120-135 (Py-C), ~108 (Py-C), ~55 (OCH₃), ~50-25 (Piperidine-C). |
| ESI-MS | m/z calculated for C₁₁H₁₇N₂O⁺ [M+H]⁺: 193.1335; found: ~193.1. |
Pharmacological Profile and Biological Context
The pyridine-piperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to interact with a wide range of biological targets.
Primary Targets and Structure-Activity Relationship (SAR)
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Lysine Specific Demethylase 1 (LSD1): Analogs of this compound have been investigated as inhibitors of LSD1, an enzyme implicated in cancer due to its role in regulating gene expression through histone demethylation.[3][4] However, research on related isomers provides a crucial insight for drug development: a study synthesizing a series of 3-(piperidin-4-ylmethoxy)pyridine derivatives found them to be potent LSD1 inhibitors, but noted that the corresponding piperidin-3-yl analog was significantly less favorable for activity.[5] This suggests that the substitution pattern on the piperidine ring is critical for optimal interaction with the LSD1 active site.
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Nicotinic Acetylcholine Receptors (nAChRs): The pyridine-piperidine motif is a classic pharmacophore for nAChRs, which are ligand-gated ion channels involved in numerous central nervous system processes.[6][7] Dysfunction of these receptors is linked to diseases like Alzheimer's, Parkinson's, and nicotine addiction.[6] Both agonists and antagonists for various nAChR subtypes often contain this structural core, making 3-Methoxy-5-(piperidin-3-yl)pyridine a valuable starting point for library synthesis and screening against this target class.
Experimental Workflow for Target Validation
The process of evaluating a new chemical entity (NCE) like 3-Methoxy-5-(piperidin-3-yl)pyridine against a putative target follows a standardized, self-validating workflow.
Caption: A typical workflow for validating a new chemical entity.
Protocol: In Vitro LSD1 Inhibition Assay (Fluorescence-Based)
This protocol outlines a standard method to determine the IC₅₀ of a test compound against LSD1. The causality behind this assay design is the enzymatic oxidation of a di-methylated histone peptide substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, providing a measurable signal that is proportional to enzyme activity.
-
Reagent Preparation:
-
Prepare LSD1 enzyme dilution buffer (e.g., 50 mM Tris, pH 7.5, 0.01% Tween-20).
-
Prepare H3K4me2 peptide substrate solution in assay buffer.
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Prepare test compound (e.g., 3-Methoxy-5-(piperidin-3-yl)pyridine) serial dilutions in DMSO, then dilute further in assay buffer.
-
Prepare detection reagent: HRP and a fluorogenic substrate (e.g., Amplex Red) in a suitable buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add 5 µL of the test compound dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of LSD1 enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the H3K4me2 substrate solution.
-
Incubate the plate at 37 °C for 60 minutes.
-
Stop the enzymatic reaction and initiate the detection reaction by adding 25 µL of the detection reagent.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Read the fluorescence intensity on a suitable plate reader (e.g., Ex/Em = 535/590 nm).
-
Subtract the background fluorescence ("no enzyme" control).
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
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Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 3-Methoxy-5-(piperidin-3-yl)pyridine. Therefore, precautions should be based on compounds with similar functional groups, such as pyridine and piperidine derivatives.[8]
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Hazard Identification: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[9][10] May cause skin and serious eye irritation.[9][11]
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[8]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Methoxy-5-(piperidin-3-yl)pyridine is a valuable heterocyclic scaffold with clear potential in drug discovery. Its synthesis is achievable through established and robust cross-coupling methodologies. While its direct utility as an LSD1 inhibitor may be limited compared to its isomers, its structural similarity to known nAChR ligands makes it a compound of high interest for neuroscience research. The information and protocols provided in this guide offer a solid foundation for researchers to safely synthesize, characterize, and evaluate the biological activity of this and related molecules, facilitating the development of novel therapeutics.
References
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The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]
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Avantor. (2011). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]
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Ni, Y., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Retrieved from [Link]
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Ni, Y., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Retrieved from [Link]
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PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). 3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine. Retrieved from [Link]
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